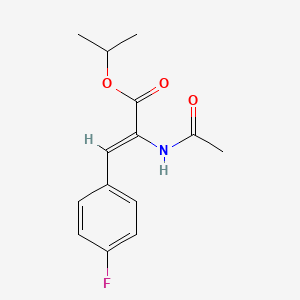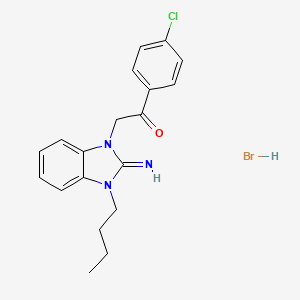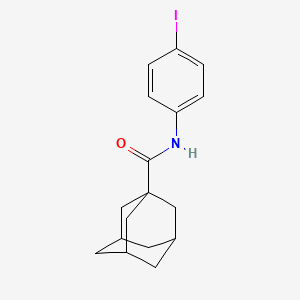
isopropyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as IFAFA and belongs to the acrylate family. The purpose of
Aplicaciones Científicas De Investigación
IFAF has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, IFAFA has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of IFAFA is not well understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
IFAF has been shown to have both biochemical and physiological effects. In vitro studies have shown that IFAFA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines. In vivo studies have shown that IFAFA has low toxicity and is well tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using IFAFA in lab experiments is its potential as a lead compound for the development of new drugs. Its low toxicity and well-tolerated nature make it an attractive candidate for further research. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of IFAFA. One area of research is the development of new drugs based on IFAFA. Another area is the study of its mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, there is potential for the use of IFAFA in materials science, such as in the development of new polymers and coatings. Overall, IFAFA is a promising compound with potential applications in various fields and warrants further research.
Métodos De Síntesis
The synthesis of IFAFA involves the reaction of isopropyl acrylate with 4-fluoroaniline followed by acetylation of the resulting amine with acetic anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is purified by column chromatography.
Propiedades
IUPAC Name |
propan-2-yl (Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-9(2)19-14(18)13(16-10(3)17)8-11-4-6-12(15)7-5-11/h4-9H,1-3H3,(H,16,17)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUROSPYOCWSJU-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC=C(C=C1)F)/NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-(acetylamino)-3-(4-fluorophenyl)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5160728.png)

![3-(2-methoxyphenyl)-N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5160740.png)
![3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5160742.png)
![4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5160761.png)
![1-(3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrochloride](/img/structure/B5160763.png)
![1-cyclohexyl-2-(2-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5160764.png)
![(3'R*,4'R*)-1'-[2-(difluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5160768.png)
![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5160779.png)


![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160823.png)

![2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5160835.png)